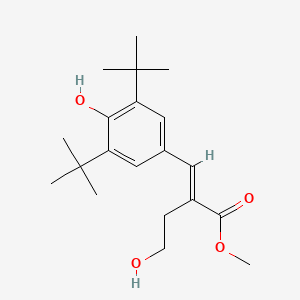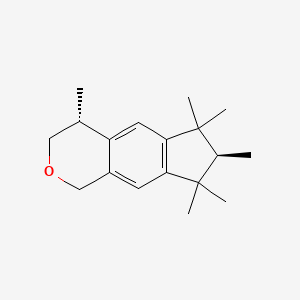
Hexamethylindanopyran, (4R,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylindanopyran, (4R,7R)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its strong, long-lasting scent and is commonly found in perfumes, deodorants, and other personal care products. The compound has a molecular formula of C18H26O and a molecular weight of 258.3984 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Research has explored its effects on aquatic organisms and its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug delivery systems due to its lipophilic nature.
Industry: Beyond fragrances, it is used in the formulation of household cleaning products and air fresheners.
Mechanism of Action
The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Hexamethylindanopyran, (4S,7R)-: Another stereoisomer with similar properties but different olfactory characteristics.
Tonalide: A synthetic musk with a similar structure but different scent profile.
Cashmeran: Another musk compound with a distinct woody scent.
Uniqueness
Hexamethylindanopyran, (4R,7R)-, stands out due to its strong, long-lasting scent and its widespread use in the fragrance industry. Its unique stereochemistry contributes to its distinct olfactory properties, making it a valuable compound in various applications .
Properties
CAS No. |
252933-48-5 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |
InChI Key |
ONKNPOPIGWHAQC-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


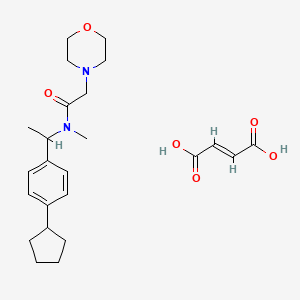
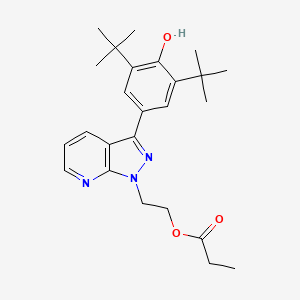
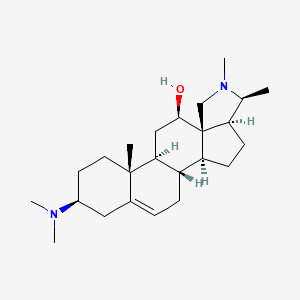
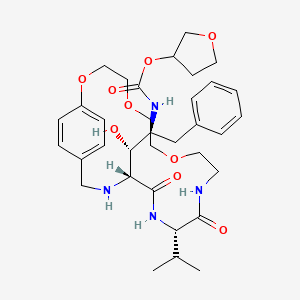
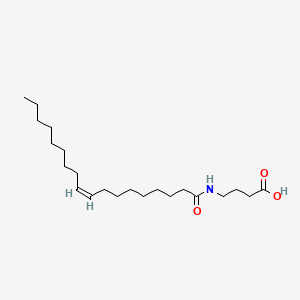
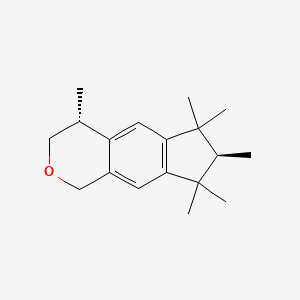

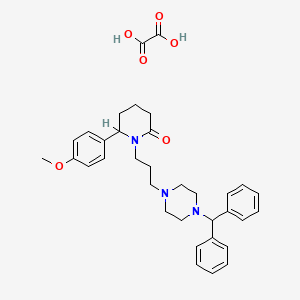
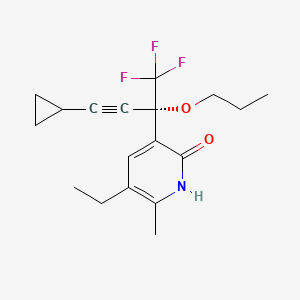
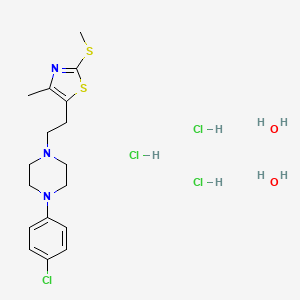
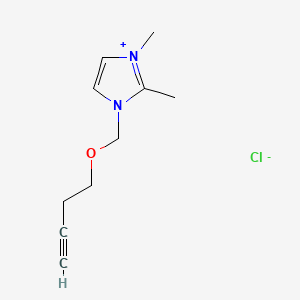
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
